1-(Thiomorpholin-3-yl)but-3-yn-2-one
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Overview
Description
1-(Thiomorpholin-3-yl)but-3-yn-2-one is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a butynone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiomorpholin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with but-3-yn-2-one under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Thiomorpholin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(Thiomorpholin-3-yl)but-3-yn-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1-(Thiomorpholin-3-yl)but-3-en-2-one: This compound has a similar structure but with a double bond instead of a triple bond.
Pyrazine-substituted but-3-yn-2-one: This compound contains a pyrazine ring instead of a thiomorpholine ring.
Uniqueness
1-(Thiomorpholin-3-yl)but-3-yn-2-one is unique due to its specific combination of a thiomorpholine ring and a butynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h1,7,9H,3-6H2 |
InChI Key |
WCSGKYGXVGMPLE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC1CSCCN1 |
Origin of Product |
United States |
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